molecular formula C24H24N4O3S2 B2821353 methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 379236-69-8

methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2821353
CAS No.: 379236-69-8
M. Wt: 480.6
InChI Key: OVYGHFSKMFVBOV-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-a]quinoline core linked via a sulfanylacetyl bridge to a 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate scaffold. Its synthesis leverages high-reactivity intermediates like acetylenic aldehydes and sulfur-containing building blocks, enabling efficient functionalization of multiple reactive centers (e.g., mercapto and carbonyl groups) .

Properties

IUPAC Name

methyl 2-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-14-12-19-26-27-24(28(19)17-10-7-6-8-15(14)17)32-13-20(29)25-22-21(23(30)31-2)16-9-4-3-5-11-18(16)33-22/h6-8,10,12H,3-5,9,11,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYGHFSKMFVBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=C(C5=C(S4)CCCCC5)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This compound features a complex structure that includes a triazole moiety known for various pharmacological properties. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C22H26N4O3S\text{C}_{22}\text{H}_{26}\text{N}_4\text{O}_3\text{S}

This structure combines elements from triazole and quinoline derivatives, which are known for their diverse biological activities.

Anticancer Activity

Research has indicated that triazole derivatives exhibit promising anticancer properties. For instance, compounds structurally similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that triazole derivatives demonstrated an IC50 value of 4.363 μM in human colon cancer (HCT 116) cell lines, indicating strong anticancer potential compared to doxorubicin .

Antimicrobial Activity

Triazole compounds have also been evaluated for their antimicrobial properties. Studies show that similar compounds effectively inhibit bacterial growth and exhibit antifungal activity comparable to standard treatments. The synthesized derivatives were found to possess bactericidal activity against strains such as Enterobacter cloacae and Salmonella species .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. Derivatives of triazole have been shown to inhibit key metabolic enzymes like acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE by these compounds suggests their utility in managing symptoms associated with cholinergic dysfunction .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study conducted on triazole derivatives revealed their effectiveness in inhibiting cell proliferation in various cancer types. The results showed that certain derivatives had a relative potency greater than 50% against cancer cells with specific molecular targets identified through molecular docking studies .
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that some synthesized triazole compounds exhibited antifungal activity superior to that of bifonazole and comparable bactericidal activity to streptomycin. This highlights the therapeutic potential of these compounds in treating infections caused by resistant strains .
  • Enzyme Inhibition :
    • The enzyme inhibitory effects were quantified using IC50 values for several synthesized triazole derivatives. For example, one derivative showed an IC50 value of 0.74 μg/mL against AChE, indicating its potential as a therapeutic agent for conditions involving cholinergic system dysregulation .

Summary Table of Biological Activities

Activity IC50 Value Remarks
Anticancer (HCT 116)4.363 μMStrong anticancer activity compared to doxorubicin
AntimicrobialVariesEffective against Enterobacter cloacae and Salmonella
AChE Inhibition0.74 μg/mLPotential for Alzheimer's disease treatment

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/Modifications Reported Bioactivity/Applications Reference
Methyl 2-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate [1,2,4]Triazoloquinoline + cyclohepta[b]thiophene Methyl ester at position 3; sulfanylacetyl linkage to triazole Hypothesized anticancer/antimicrobial activity (structural analogy to triazole-quinoline hybrids)
Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate 1H-1,2,4-triazole + cyclohepta[b]thiophene Ethyl ester; amino-triazole substituent Potential agrochemical applications (similar to sulfonylurea herbicides)
2-Amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile Hexahydroquinoline + cyclohepta[b]thiophene Cyano group at position 3; methylsulfanylphenyl substituent Unknown; structural similarity suggests kinase inhibition potential
2-[(3,4-Dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide Cyclohepta[b]thiophene + benzamide 3,4-Dimethylbenzoyl group; carboxamide substituent Antiproliferative activity (tested in cancer cell lines)

Key Findings:

Structural Diversity: The target compound’s triazoloquinoline core distinguishes it from analogs like 2-[(3,4-dimethylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, which lacks fused heterocycles but retains the cyclohepta[b]thiophene backbone . The sulfanylacetyl bridge in the target compound enhances solubility and bioavailability compared to direct thioether linkages in simpler analogs .

Bioactivity Trends: Triazole-containing derivatives (e.g., ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-...) show affinity for enzymatic targets like ALS (acetolactate synthase) in plants, aligning with herbicide development . Cyclohepta[b]thiophene-carboxamide derivatives exhibit antiproliferative effects, suggesting the scaffold’s versatility in oncology .

Synthetic Efficiency: The use of acetylenic aldehydes and azomethines in synthesizing the target compound mirrors strategies for generating diverse heterocyclic libraries with minimal starting materials . This contrasts with multi-step protocols for hexahydroquinoline derivatives .

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